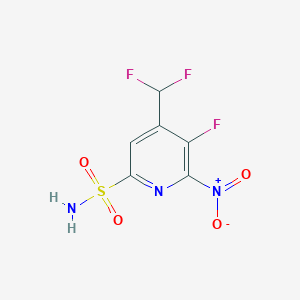
4-(Difluoromethyl)-5-fluoro-6-nitropyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-5-fluoro-6-nitropyridine-2-sulfonamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-5-fluoro-6-nitropyridine-2-sulfonamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors. These systems allow for precise control of reaction parameters, such as temperature and residence time, leading to more efficient and scalable production processes .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-5-fluoro-6-nitropyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of sulfonamide derivatives .
Scientific Research Applications
4-(Difluoromethyl)-5-fluoro-6-nitropyridine-2-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-5-fluoro-6-nitropyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The difluoromethyl and sulfonamide groups are known to enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Another compound with a difluoromethyl group, used in the synthesis of herbicides.
4-Fluoromethyl quinazolin(thi)ones: Compounds with similar fluorine-containing groups, used in pharmaceutical research.
Uniqueness
The presence of both difluoromethyl and sulfonamide groups enhances its reactivity and binding affinity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C6H4F3N3O4S |
|---|---|
Molecular Weight |
271.18 g/mol |
IUPAC Name |
4-(difluoromethyl)-5-fluoro-6-nitropyridine-2-sulfonamide |
InChI |
InChI=1S/C6H4F3N3O4S/c7-4-2(5(8)9)1-3(17(10,15)16)11-6(4)12(13)14/h1,5H,(H2,10,15,16) |
InChI Key |
XTPUIOPTTNCPAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1S(=O)(=O)N)[N+](=O)[O-])F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[1-(Aminomethyl)cyclobutyl]-3,3-dimethylcyclobutan-1-ol](/img/structure/B13148358.png)
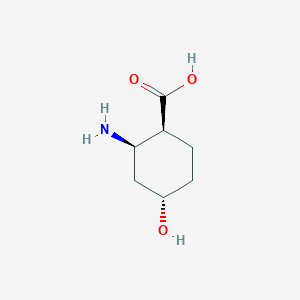
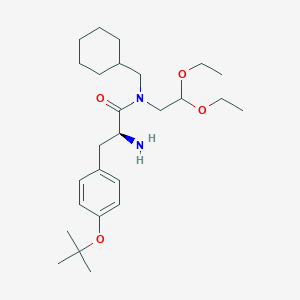
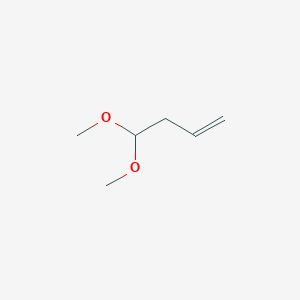
![5-(((Tert-butoxycarbonyl)amino)methyl)-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13148384.png)

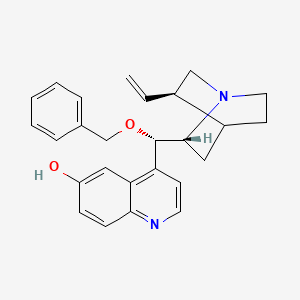

![4,8-bis(5-octylthiophen-2-yl)thieno[2,3-f][1]benzothiole](/img/structure/B13148414.png)



